molecular formula C15H19N5O3 B2924096 Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate CAS No. 540771-15-1

Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Cat. No. B2924096
CAS RN: 540771-15-1
M. Wt: 317.349
InChI Key: ARRYHZMZVARRNU-UHFFFAOYSA-N
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Description

“Methyl 4-aminobenzoate” is an organic compound that is used as a building block in organic synthesis . It has been used in the syntheses of guanidine alkaloids . “tert-Butyl 4-aminobenzoate” is another compound that is used as a building block for the synthesis of antifolates, which are important as tumor cell inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For example, “Methyl 4-aminobenzoate” has been used in the syntheses of guanidine alkaloids by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . A process for the preparation of 4-amino-6-tert.butyl-3-methylthio-1,2,4-triazin-5(4h)one has been documented, which involves the use of pivaloyl cyanide in the presence of a strong acid, such as sulfuric acid .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their SMILES string. For “Methyl 4-aminobenzoate”, the SMILES string is COC(=O)c1ccc(N)cc1 . For “tert-Butyl 4-aminobenzoate”, the SMILES string is CC(C)(C)OC(=O)c1ccc(N)cc1 .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For instance, the catalytic oxidation of “Methyl 4-aminobenzoate” by hydrogen peroxide has been studied .


Physical And Chemical Properties Analysis

“Methyl 4-aminobenzoate” is a solid with a melting point of 110-111 °C . “tert-Butyl 4-aminobenzoate” is also a solid with a melting point of 108-110 °C .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research into the structural analysis of substituted benzoates, including those with pyrazolyl and triazinyl groups, has revealed the formation of hydrogen-bonded supramolecular structures. These structures exhibit a range of dimensions, indicating the potential for these compounds in materials science, particularly in the design of new molecular assemblies and networks (Portilla et al., 2007).

Antimicrobial Activities

Several studies have synthesized new 1,2,4-triazole derivatives, including triazinone derivatives, and evaluated their antimicrobial activities. These compounds show promise as antimicrobial agents against various microorganisms, suggesting potential applications in developing new antibiotics or antiseptics (Bektaş et al., 2007).

Asymmetric Synthesis of Amino Acid Derivatives

The asymmetric synthesis of unsaturated β-amino acid derivatives using specific reagents demonstrates the utility of triazine and related compounds in organic synthesis. These methodologies can be applied to the synthesis of biologically active molecules and the development of new pharmaceuticals (Davies et al., 1997).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas via Ugi reactions introduces a new class of pseudopeptidic triazines. These compounds, composed of arylglycine and alanine derivatives, highlight the versatility of triazine derivatives in peptide and peptidomimetic synthesis (Sañudo et al., 2006).

Cell Differentiation Agents

The development of triazines as potential agents affecting cell differentiation, particularly in cardiogenetic activity, underscores the potential of these compounds in biomedical research and therapy (Linder et al., 2018).

Mechanism of Action

The mechanism of action of these compounds depends on their application. For instance, “tert-Butyl 4-aminobenzoate” is used as a building block for the synthesis of antifolates, which inhibit the enzyme involved in the production of tetrahydrofolate, a form of folic acid .

Safety and Hazards

These compounds should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of these compounds could involve their use in the synthesis of more complex molecules, given their role as building blocks in organic synthesis .

properties

IUPAC Name

methyl 4-[(4-amino-6-tert-butyl-5-oxo-1,2,4-triazin-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)11-12(21)20(16)14(19-18-11)17-10-7-5-9(6-8-10)13(22)23-4/h5-8H,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRYHZMZVARRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

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